molecular formula C7H9ClN2 B8762197 4-Chloro-5-ethyl-6-methylpyrimidine

4-Chloro-5-ethyl-6-methylpyrimidine

Cat. No.: B8762197
M. Wt: 156.61 g/mol
InChI Key: OZPWDKVVOFVJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular weight is 156.61 g/mol, and its structure is characterized by the SMILES string CCC1=C(N=CN=C1Cl)C . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]+ at 129.0 Ų and [M+Na]+ at 144.5 Ų, suggest utility in mass spectrometry-based analyses .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

4-chloro-5-ethyl-6-methylpyrimidine

InChI

InChI=1S/C7H9ClN2/c1-3-6-5(2)9-4-10-7(6)8/h4H,3H2,1-2H3

InChI Key

OZPWDKVVOFVJIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN=C1Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Electronic Properties

The table below compares substituents, molecular formulas, and key properties of 4-chloro-5-ethyl-6-methylpyrimidine with analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (C4), ethyl (C5), methyl (C6) C7H9ClN2 156.61 Predicted CCS [M+H]+ 129.0 Ų; potential intermediate for drug synthesis
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Cl (C4), methoxy (C6), methyl (C2), amine (C5) C7H9ClN4O 188.61 Pharmaceutical intermediate (e.g., antiviral agents)
4,6-Dichloro-5-methoxypyrimidine Cl (C4, C6), methoxy (C5) C5H4Cl2N2O 178.00 Crystal structure with Cl···N interactions (3.09–3.10 Å); used in heterocyclic synthesis
4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine Cl (C5), ethyl (C5), methyl (C6), piperazinyl (C4) C15H18ClN7 331.81 Enhanced molecular complexity for kinase inhibitor design
Pyrimethamine Cl (C5-phenyl), ethyl (C6), amino (C2, C4) C12H13ClN4 248.71 Antimalarial drug; amino groups enable hydrogen bonding
Key Observations:
  • Substituent Effects: The chloro group at C4 in the main compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, methoxy (electron-donating) and amino (electron-donating/basic) groups in analogs alter reactivity and solubility . Ethyl and methyl groups in the main compound contribute to steric bulk without significant electronic effects, whereas piperazinyl () and pyridinyloxy () substituents introduce hydrogen-bonding or π-π stacking capabilities.
  • Crystallography : 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions (3.09–3.10 Å), a feature absent in the main compound due to its single chloro group .

Physicochemical and Analytical Data

  • Collision Cross-Section (CCS) : The main compound’s CCS for [M+H]+ (129.0 Ų) is lower than its [M+Na]+ adduct (144.5 Ų), indicating compact gas-phase ion structures. Comparable data for analogs are unavailable, limiting direct comparisons .
  • Thermal Stability : Derivatives with nitro groups (e.g., 4-chloro-6-ethoxy-2-methylsulfanyl-5-nitro-pyrimidine, ) exhibit higher thermal stability (predicted boiling point ~398°C) due to strong electron-withdrawing effects, whereas alkyl-substituted pyrimidines like the main compound likely decompose at lower temperatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.